molecular formula C10H10BrClO2 B6297744 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane CAS No. 2221812-36-6

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane

Cat. No.: B6297744
CAS No.: 2221812-36-6
M. Wt: 277.54 g/mol
InChI Key: RBCYXXCKFMLEQK-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane is an organic compound characterized by the presence of bromine, chlorine, and a dioxolane ring attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane typically involves the reaction of 6-bromo-2-chloro-3-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Toluene or other suitable organic solvents

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of phenol derivatives or other substituted aromatic compounds.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dehalogenated aromatic compounds.

Scientific Research Applications

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-methylphenylboronic acid
  • 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Uniqueness

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other compounds lacking the dioxolane ring.

Properties

IUPAC Name

2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCYXXCKFMLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C2OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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